molecular formula C14H23NO4 B13030959 2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B13030959
M. Wt: 269.34 g/mol
InChI Key: VZWFSVHTRCLQMR-QRHSGQBVSA-N
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Description

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[222]octane-2,5-dicarboxylate is a complex organic compound featuring a bicyclic structure with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
  • tert-Butyl (3S)-5-methyl-3-[[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidin-3-yl]carbonyl]hexanoate

Uniqueness

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10-,11?/m0/s1

InChI Key

VZWFSVHTRCLQMR-QRHSGQBVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CC2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC

Origin of Product

United States

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